3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 1798827-54-9
VCID: VC0032868
InChI: InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1
SMILES: COC1=CC=C(C=C1)OCCCCC(=O)N2C(COC2=O)CC3=CC=CC=C3
Molecular Formula: C22H25NO5
Molecular Weight: 383.444

3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone

CAS No.: 1798827-54-9

Cat. No.: VC0032868

Molecular Formula: C22H25NO5

Molecular Weight: 383.444

* For research use only. Not for human or veterinary use.

3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone - 1798827-54-9

Specification

CAS No. 1798827-54-9
Molecular Formula C22H25NO5
Molecular Weight 383.444
IUPAC Name (4S)-4-benzyl-3-[5-(4-methoxyphenoxy)pentanoyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1
Standard InChI Key JEMQXSATDVOKQF-SFHVURJKSA-N
SMILES COC1=CC=C(C=C1)OCCCCC(=O)N2C(COC2=O)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator